

Application of Hydrotreated Neutral Oil in Automotive Lubricants: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

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[City, State] – [Date] – This document provides detailed application notes and protocols on the use of hydrotreated neutral oils in the formulation of high-performance automotive lubricants. It is intended for researchers, scientists, and professionals in the field of lubricant development and automotive engineering. This guide outlines the superior properties of hydrotreated neutral oils compared to conventional mineral oils and provides standardized methods for their evaluation.

Hydrotreated neutral oils, classified as API Group II and Group III base stocks, are produced through a hydrotreating process that removes impurities like sulfur and nitrogen, and saturates aromatic compounds.[1][2] This refining process results in a base oil with enhanced thermal and oxidative stability, improved viscosity characteristics, and reduced volatility, making them ideal for modern engine oil formulations.[3][4]

Data Summary: Performance of Hydrotreated Neutral Oils

The superior performance of hydrotreated neutral oils in automotive lubricants is demonstrated through a series of standardized tests. The following tables summarize the typical physicochemical properties and performance data of lubricants formulated with different API base oil groups.



Table 1: Typical Physicochemical Properties of API Base Oil Groups

Property	API Group I (Conventional)	API Group II (Hydrotreated)	API Group III (Severely Hydrotreated)
Saturates (%)	< 90	≥ 90	≥ 90
Sulfur (%)	> 0.03	≤ 0.03	≤ 0.03
Viscosity Index (VI)	80 - 120	80 - 120	> 120
Oxidation Stability	Fair	Good	Excellent
Volatility (Noack, %wt loss)	High	Moderate	Low
Pour Point (°C)	Higher	Lower	Lower
Sources:[2][3][5][6][7] [8][9]			

Table 2: Comparative Performance in Standard Lubricant Tests



Performance Test	API Group I based Lubricant	API Group II based Lubricant	API Group III based Lubricant
Four-Ball Wear Test (ASTM D4172) - Wear Scar Diameter (mm)	Larger (e.g., 0.5 - 0.7)	Smaller (e.g., 0.3 - 0.5)	Smallest (e.g., 0.2 - 0.4)
RPVOT (ASTM D2272) - Oxidation Stability (minutes)	Shorter (e.g., 150 - 300)	Longer (e.g., 300 - 500)	Longest (e.g., >500)
Sequence VG (ASTM D6593) - Average Engine Sludge Rating (demerits)	Higher	Lower	Lowest
TEOST 33C (ASTM D6335) - Total Deposit Weight (mg)	Higher	Lower	Lowest
Note: The values presented are representative and can vary based on the specific base oil and additive package used. Sources:[4][5] [10][11]			

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure accurate and reproducible evaluation of automotive lubricants formulated with hydrotreated neutral oils.

Four-Ball Wear Test for Wear Prevention Characteristics

Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).



Objective: To determine the wear preventive properties of a lubricant under boundary lubrication conditions.

Apparatus: Four-Ball Wear Test Machine, consisting of one rotating steel ball on top of three stationary steel balls in a cup.

Procedure:

- Clean the four steel balls and the test cup with a suitable solvent and dry them thoroughly.
- Assemble the three stationary balls in the test cup and clamp them in place.
- Place the fourth ball in the chuck of the test machine.
- Pour the test lubricant into the cup to a level that covers the stationary balls.
- Apply a specified load (e.g., 392 N or 40 kgf) to the rotating ball.
- Set the test temperature (e.g., 75°C) and rotational speed (e.g., 1200 rpm).
- Run the test for a specified duration (e.g., 60 minutes).
- After the test, disassemble the apparatus, clean the stationary balls, and measure the average wear scar diameter on the three stationary balls using a microscope.

Data Reporting: The average wear scar diameter is reported in millimeters (mm). A smaller wear scar indicates better wear protection.

Rotating Pressure Vessel Oxidation Test (RPVOT) for Oxidation Stability

Standard: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.

Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst at elevated temperature and pressure.



Apparatus: Rotating Pressure Vessel (bomb), pressure measurement device, temperature-controlled bath.

Procedure:

- Place a 50-gram sample of the test oil, 5 ml of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.
- Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).
- Place the sealed vessel in a temperature-controlled bath maintained at 150°C.
- Rotate the vessel at 100 rpm at an angle of 30 degrees from the horizontal.
- Continuously monitor the pressure inside the vessel.
- The test is complete when the pressure drops by a specified amount (25 psi or 175 kPa) from the maximum pressure reached.

Data Reporting: The oxidation stability is reported as the time in minutes from the start of the test to the specified pressure drop. A longer time indicates better oxidation stability.[10]

Engine Sludge and Varnish Deposit Tests

Standard: ASTM D6593 - Standard Test Method for Evaluation of Automotive Engine Oils for Inhibition of Deposit Formation in a Spark-Ignition Internal Combustion Engine Fueled with Gasoline and Operated Under Low-Temperature, Light-Duty Conditions.

Objective: To evaluate the ability of an engine oil to prevent the formation of sludge and varnish under stop-and-go driving conditions.

Apparatus: A specified Ford V-8 engine mounted on a dynamometer test stand.

Procedure:

 The engine is operated for 216 hours through a series of prescribed cycles of speed, load, and temperature to simulate stop-and-go driving.



- At the end of the test, the engine is disassembled.
- Various engine parts, including rocker arm covers, cylinder heads, and pistons, are rated for sludge and varnish deposits using a standardized rating scale.

Data Reporting: Results are reported as demerit ratings for sludge and varnish on different engine components. Lower demerit points indicate better performance in controlling deposits.

Standard: ASTM D6335 - Standard Test Method for Determination of High Temperature Deposits by Thermo-Oxidation Engine Oil Simulation Test.

Objective: To simulate the formation of high-temperature deposits in the turbocharger area of an engine.

Apparatus: TEOST 33C instrument, which includes a heated depositor rod.

Procedure:

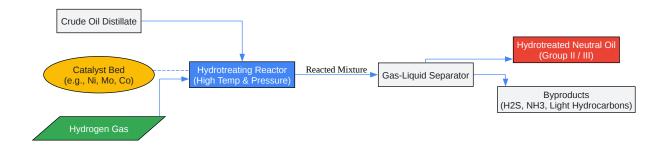
- A sample of the test oil is passed over a heated depositor rod under controlled conditions of temperature, time, and airflow.
- The test simulates the high temperatures and oxidative stress experienced by the oil in a turbocharger.
- After the test, the depositor rod is washed with a solvent to remove any remaining oil.
- The total weight of the deposits remaining on the rod is measured.

Data Reporting: The result is reported as the total deposit weight in milligrams (mg). A lower weight indicates better resistance to high-temperature deposit formation.[11]

Visualizations

The following diagrams illustrate key processes and relationships in the application of hydrotreated neutral oils in automotive lubricants.

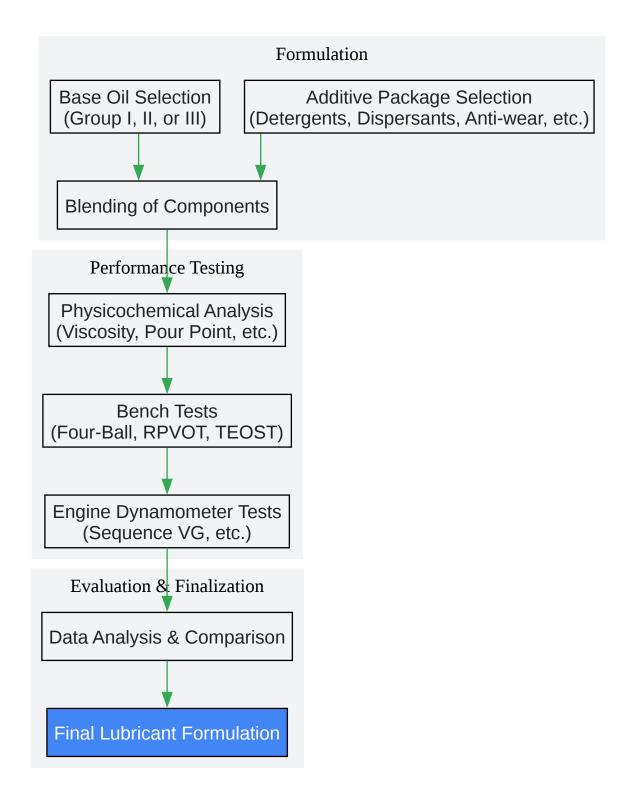




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A simplified flowchart of the hydrotreating process for producing neutral oils.

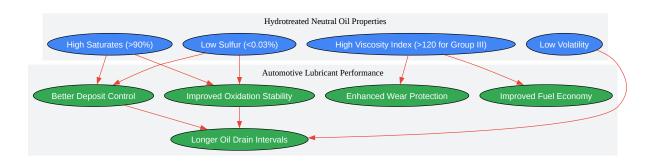




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A typical workflow for the development and testing of automotive lubricants.





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The relationship between the properties of hydrotreated neutral oils and lubricant performance.

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